Cas no 570-59-2 (5α-Pregnan-17α-ol-3,20-dione)

5α-Pregnan-17α-ol-3,20-dione 化学的及び物理的性質
名前と識別子
-
- 17-alpha-hydroxy-5-alpha-pregnane-3,20-dione
- 5-ALPHA-PREGNAN-17-OL-3,20-DIONE
- 5ALPHA-PREGNAN-17ALPHA-OL-3,20-DIONE
- 5A-pregnan-17A-ol-3-20-dione
- Allopregnan-17ALPHA-ol-3,20-dione
- (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- 5A-PREGNAN-17A-OL-3,20-DIONE
- 5alpha-pregnane-17alpha-ol-3,20-dione
- 5α-Pregnan-17α-ol-3,20-dione
-
計算された属性
- せいみつぶんしりょう: 332.23500
じっけんとくせい
- PSA: 54.37000
- LogP: 3.91830
5α-Pregnan-17α-ol-3,20-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P711323-5mg |
5α-Pregnan-17α-ol-3,20-dione |
570-59-2 | 5mg |
$ 155.00 | 2023-04-15 | ||
TRC | P711323-25mg |
5α-Pregnan-17α-ol-3,20-dione |
570-59-2 | 25mg |
$ 800.00 | 2023-09-06 | ||
TRC | P711323-50mg |
5α-Pregnan-17α-ol-3,20-dione |
570-59-2 | 50mg |
$ 1183.00 | 2023-04-15 |
5α-Pregnan-17α-ol-3,20-dione 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
5α-Pregnan-17α-ol-3,20-dioneに関する追加情報
5α-Pregnan-17α-ol-3,20-dione (CAS No. 570-59-2): An Overview of Its Structure, Biological Activity, and Applications in Pharmaceutical Research
5α-Pregnan-17α-ol-3,20-dione (CAS No. 570-59-2) is a naturally occurring steroid hormone that plays a significant role in various physiological processes. This compound, also known as 3α-hydroxy-5α-pregnan-20-one or allopregnanolone, is a metabolite of progesterone and has been extensively studied for its neuroactive properties and potential therapeutic applications.
The chemical structure of 5α-Pregnan-17α-ol-3,20-dione is characterized by a pregnane backbone with specific hydroxyl and ketone groups. The compound is synthesized from progesterone through a series of enzymatic reactions, primarily involving the 5α-reductase enzyme. This unique structure confers 5α-Pregnan-17α-ol-3,20-dione with its distinct biological activities, including its ability to modulate the central nervous system (CNS).
One of the most notable biological activities of 5α-Pregnan-17α-ol-3,20-dione is its potent positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. As a result, 5α-Pregnan-17α-ol-3,20-dione exhibits anxiolytic, sedative, and anticonvulsant properties. These effects have been well-documented in both preclinical and clinical studies.
In recent years, there has been a growing interest in the therapeutic potential of 5α-Pregnan-17α-ol-3,20-dione. Several clinical trials have explored its use in treating various neurological and psychiatric disorders. For instance, a phase III clinical trial evaluated the efficacy of 5α-Pregnan-17α-ol-3,20-dione in reducing seizure frequency in patients with super-refractory status epilepticus (SRSE). The results were promising, demonstrating significant reductions in seizure activity and improved patient outcomes.
Beyond epilepsy, 5α-Pregnan-17α-ol-3,20-dione has shown potential in managing anxiety disorders. A randomized controlled trial investigated the anxiolytic effects of 5α-Pregnan-17α-ol-3,20-dione in patients with generalized anxiety disorder (GAD). The study found that treatment with 5α-Pregnan-17α-ol-3,20-dione led to significant improvements in anxiety symptoms compared to placebo.
The neuroprotective properties of 5α-Pregnan-17α-ol-3,20-dione have also been a focus of research. Studies have shown that this compound can reduce neuronal damage and promote neurogenesis in various models of brain injury and neurodegenerative diseases. For example, a study using an animal model of traumatic brain injury (TBI) demonstrated that administration of 5α-Pregnan-17α-ol-3,20-dione significantly reduced neuronal cell death and improved cognitive function.
In addition to its direct effects on the CNS, 5α-Pregnan-17α-ol-3,20-dione has been implicated in modulating other physiological processes. Research has suggested that this compound may play a role in regulating reproductive functions and stress responses. For instance, studies have shown that levels of 5α-Pregnan-17α-ol-3,20-dione increase during pregnancy and may contribute to maternal adaptations to stress.
The pharmacokinetic properties of 5α-Pregnan-17α-ol-3,20-dione are also important considerations for its therapeutic use. The compound is rapidly metabolized by the liver and has a relatively short half-life. However, recent advancements in drug delivery systems have aimed to improve the bioavailability and duration of action of 5α-Pregnan-17α-o l - 3 , 2 0 - d i o n e strong > . For example , liposomal formulations and prodrug strategies have shown promise in enhancing the pharmacokinetic profile of this compound . p > < p > Despite its numerous potential benefits , the use of < strong > 5 α - P r e g n a n - 1 7 α - o l - 3 , 2 0 - d i o n e strong > is not without challenges . Safety concerns , particularly regarding long-term use , need to be thoroughly addressed . Preclinical studies have indicated that high doses of this compound may lead to adverse effects such as sedation and cognitive impairment . Therefore , careful dosing and monitoring are essential for ensuring safe and effective therapeutic outcomes . p > < p > In conclusion , < strong > 5 α - P r e g n a n - 1 7 α - o l - 3 , 2 0 - d i o n e strong > ( CAS No . 5 7 0 - 5 9 - 2 ) represents a promising candidate for the treatment of various neurological and psychiatric disorders . Its unique chemical structure and diverse biological activities make it an important focus of ongoing research . As our understanding of this compound continues to evolve , it is likely that new applications and therapeutic strategies will emerge , further expanding its potential impact on human health . p > article > response >
570-59-2 (5α-Pregnan-17α-ol-3,20-dione) 関連製品
- 13027-33-3(5α-hydroxy-6-keto Cholesterol)
- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)
- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)
- 896793-56-9(N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)
- 1340353-76-5(5-Cyclobutoxypyrazine-2-carboxylic acid)
- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)
- 877134-77-5(4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)
- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)




